4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine
Overview
Description
4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of bromine, chlorine, and methyl substituents, making it a valuable intermediate in various chemical syntheses.
Scientific Research Applications
Chemistry:
4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology:
In biological research, this compound can be used to study the effects of halogenated pyrimidines on cellular processes. It may also be employed in the development of novel bioactive molecules with potential therapeutic applications.
Medicine:
The compound’s derivatives have shown promise in medicinal chemistry for the development of antiviral, anticancer, and antimicrobial agents. Its unique structure allows for the modification of its chemical properties to enhance biological activity.
Industry:
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the bromination of 2-methyl-4,6-dichloropyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in 4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine can undergo nucleophilic substitution reactions. For example, the bromomethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The methyl group at position 2 can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted pyrimidines with various functional groups replacing the bromomethyl or chloro groups.
- Oxidized derivatives with carboxyl or hydroxyl groups.
- Reduced derivatives with fewer halogen atoms.
Comparison with Similar Compounds
4-Bromo-2-methylpyrimidine: Lacks the additional bromomethyl and chloro substituents, making it less reactive in certain chemical reactions.
5-Bromo-6-chloro-2-methylpyrimidine: Similar structure but without the bromomethyl group, leading to different reactivity and applications.
4,6-Dichloro-2-methylpyrimidine: Contains two chlorine atoms instead of bromine, affecting its chemical properties and reactivity.
Uniqueness:
4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine is unique due to the presence of both bromine and chlorine atoms, as well as the bromomethyl group. This combination of substituents provides a versatile platform for further chemical modifications and enhances its reactivity in various synthetic applications. The compound’s structure allows for selective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2ClN2/c1-3-10-5(8)4(2-7)6(9)11-3/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTXHLFMJKJULZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Br)CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.